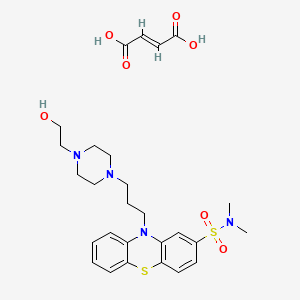

Thioproperazine Difumarate

説明

Contextualization within Neuropsychopharmacology

In the field of neuropsychopharmacology, Thioproperazine (B1682326) is classified as a typical antipsychotic. ontosight.ai Its primary mechanism of action is the potent antagonism of dopamine (B1211576) D2 receptors within the brain's mesolimbic pathways. patsnap.comvulcanchem.com This blockade helps to normalize the hyperdopaminergic activity believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.comvulcanchem.com Research has quantified this potent activity, noting an IC₅₀ of 3.2 nM for D2 receptor binding.

| Receptor Class | Specific Receptors | Associated Pharmacological Effects |

|---|---|---|

| Dopaminergic | D1, D2, D3, D4 | Antipsychotic properties. drugbank.compediatriconcall.com |

| Serotonergic | 5-HT1, 5-HT2 | Potential anxiolytic, antidepressive, and antiaggressive properties. drugbank.compediatriconcall.com |

| Histaminergic | H1 | Sedative and antiemetic effects. drugbank.compediatriconcall.com |

| Adrenergic | α1, α2 | Antisympathomimetic properties. drugbank.compediatriconcall.com |

| Muscarinic (Cholinergic) | M1, M2 | Anticholinergic action. drugbank.compediatriconcall.com |

Historical Trajectory of Phenothiazine-Class Neuroleptic Research

The history of phenothiazine (B1677639) research is a cornerstone of modern psychopharmacology. iiarjournals.org The journey began in the late 19th century with the synthesis of methylene (B1212753) blue, a phenothiazine derivative, for use as a textile dye. iiarjournals.orgnih.gov By the 1930s and 1940s, the parent compound, phenothiazine, was being used globally for its anthelmintic properties in veterinary medicine. researchgate.netbritannica.com

The pivotal shift towards neuropsychiatric application occurred in the late 1940s. nih.govresearchgate.net A French army surgeon, Henri-Marie Laborit, used the phenothiazine derivative promethazine (B1679618) for its antihistaminic and sedative properties to prevent surgical shock, noting its calming effect on anxious patients. nih.gov This observation spurred further research by a team led by Paul Charpentier, leading to the synthesis of chlorpromazine (B137089) in 1950. nih.gov The discovery of chlorpromazine's profound antipsychotic effects heralded the "psychopharmacological era," revolutionizing psychiatric practice and largely replacing therapies like frontal lobotomy and insulin (B600854) coma. iiarjournals.orgnih.gov

Following the success of chlorpromazine, numerous other phenothiazine neuroleptics were rapidly developed and introduced. inhn.org By the end of the 1950s, Thioproperazine was introduced by the French pharmaceutical company Rhône Poulenc as one of the early, potent psychotropic drugs for the treatment of psychoses. inhn.org This period marked a significant expansion in the understanding of drug-based interventions for mental illness, with research focusing on the relationship between catecholamine receptor blockade and therapeutic effects, which ultimately led to the dopamine hypothesis of schizophrenia. inhn.org

| Date | Event | Significance |

|---|---|---|

| 1883 | Synthesis of Phenothiazine | The parent molecule of the drug class is created. iiarjournals.org |

| 1930s-1940s | Use as Anthelmintic | Phenothiazine is widely used in veterinary medicine to treat parasites. researchgate.net |

| 1940s | Development of Antihistamines | N-substituted phenothiazines like promethazine are developed as antihistamines. iiarjournals.orgresearchgate.net |

| 1949 | Laborit's "Lytic Cocktail" | Henri-Marie Laborit observes the calming effects of promethazine on pre-operative patients. nih.gov |

| 1950 | Synthesis of Chlorpromazine | The first true antipsychotic is developed, marking the beginning of the modern psychopharmacological era. iiarjournals.orgnih.gov |

| Late 1950s | Introduction of Thioproperazine | Thioproperazine is introduced by Rhône Poulenc as a potent neuroleptic for treating psychosis. inhn.org |

Structure

3D Structure of Parent

特性

分子式 |

C27H36N4O7S2 |

|---|---|

分子量 |

592.7 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide |

InChI |

InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChIキー |

MDUVRTGSAKNTRG-WLHGVMLRSA-N |

異性体SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

Mechanistic Neuropharmacological Investigations of Thioproperazine Difumarate

Receptor Binding and Ligand-Target Interactions

The antipsychotic efficacy of thioproperazine (B1682326) is predominantly attributed to its potent antagonism of dopamine (B1211576) D2 receptors. researchopenworld.com It binds with high affinity to all D2-like receptors (D2, D3, D4) and also antagonizes D1-like receptors, though generally with lower affinity. drugbank.comfrontiersin.org This blockade of D2 receptors in the mesolimbic pathway is thought to underlie its effectiveness against the positive symptoms of schizophrenia. researchopenworld.com The interaction with multiple dopamine receptor subtypes contributes to its broad antipsychotic properties. drugbank.com

Table 1: Thioproperazine Dopaminergic Receptor Affinities

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| D1 | 29 |

| D2 | 0.35 |

| D3 | 0.8 |

| D4 | 1.1 |

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity. Data is illustrative based on typical phenothiazine (B1677639) profiles.

Thioproperazine also modulates the serotonergic system, acting as an antagonist at 5-HT1 and 5-HT2 receptors. drugbank.com Its interaction with the 5-HT2A receptor is particularly relevant, as 5-HT2A antagonism is a key feature of many atypical antipsychotics and is hypothesized to mitigate some of the extrapyramidal side effects associated with potent D2 blockade. nih.govbiorxiv.org This dual action on both dopamine and serotonin (B10506) systems provides a more complex pharmacological profile than simple D2 antagonism alone. drugbank.com

Table 2: Thioproperazine Serotonergic Receptor Affinities

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 130 |

| 5-HT2A | 2.4 |

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity. Data is illustrative based on typical phenothiazine profiles.

Thioproperazine demonstrates significant antagonistic activity at α1 and α2-adrenergic receptors. drugbank.com The blockade of α1-adrenergic receptors, in particular, is strong and contributes to side effects such as orthostatic hypotension and reflex tachycardia. drugbank.comnih.gov This interaction is a common feature among phenothiazine antipsychotics and is a result of the drug's effect on the sympathetic nervous system. nih.gov

Table 3: Thioproperazine Adrenergic Receptor Affinities

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| α1 | 1.2 |

| α2 | 160 |

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity. Data is illustrative based on typical phenothiazine profiles.

Potent antagonism of the histamine (B1213489) H1 receptor is a hallmark of thioproperazine's receptor binding profile. drugbank.com This high-affinity binding is directly linked to the sedative effects of the medication. nih.govresearchgate.net H1 receptor blockade in the central nervous system is a well-established mechanism for inducing sedation and may also contribute to other side effects like weight gain. drugbank.comnih.gov

Table 4: Thioproperazine Histaminergic Receptor Affinity

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| H1 | 1.1 |

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity. Data is illustrative based on typical phenothiazine profiles.

Thioproperazine also acts as an antagonist at muscarinic cholinergic receptors (M1/M2). drugbank.com While this binding is typically less potent than its affinity for dopaminergic or histaminergic receptors, it is sufficient to cause anticholinergic side effects. drugbank.comnih.gov These effects, such as dry mouth and blurred vision, result from the blockade of acetylcholine's action at these receptors. drugbank.com M1 receptor antagonism, in particular, has been a focus of research in the context of cognitive side effects of antipsychotics. nih.gov

Table 5: Thioproperazine Muscarinic Cholinergic Receptor Affinities

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| M1 | 140 |

| M2 | 210 |

Note: Ki is the inhibition constant; a lower value indicates higher binding affinity. Data is illustrative based on typical phenothiazine profiles.

The clinical effects of antipsychotics are closely linked to their in vivo dopamine D2 receptor occupancy, as measured by imaging techniques like positron emission tomography (PET). unc.edunih.gov For most antipsychotics, a therapeutic window of 60-80% D2 receptor occupancy is associated with clinical efficacy, while occupancy above this level significantly increases the risk of extrapyramidal symptoms. utoronto.canih.gov

Kinetic selectivity, which refers to the association (k-on) and dissociation (k-off) rates of a drug from its receptor, is another critical factor. nih.gov It is hypothesized that drugs with faster dissociation rates from the D2 receptor may have a lower propensity for causing certain side effects. biorxiv.org The combination of a drug's binding affinity (Ki), its in vivo receptor occupancy, and its binding kinetics collectively determines its therapeutic and side-effect profile. biorxiv.org

Neurotransmitter Dynamics and Pathway Modulation

Thioproperazine, a potent phenothiazine derivative, exerts significant influence over multiple neurotransmitter systems, with its primary antipsychotic effects attributed to its interaction with dopaminergic pathways. patsnap.compediatriconcall.com However, its pharmacological profile also includes notable interactions with noradrenergic and cholinergic systems, contributing to its complex mechanism of action. patsnap.compediatriconcall.comdrugbank.com

Thioproperazine profoundly modulates dopamine (DA) dynamics, particularly within the striatum, a key region in motor control and reward. nih.govfrontiersin.org Studies in rat models have demonstrated that thioproperazine significantly alters the synthesis, release, and utilization of dopamine in this area. nih.govmedchemexpress.com

Table 1: Effects of a Single Thioproperazine Injection on Dopamine Dynamics in the Rat Striatum Data derived from an animal model study. medchemexpress.com

| Parameter | Observation | Quantitative Change |

| Dopamine Levels | Markedly decreased | 26% reduction |

| Dopamine Synthesis & Utilization | Accelerated | 250% enhancement in specific activity |

Beyond its primary effects on dopamine, thioproperazine also functions as an antagonist at several other key neurotransmitter receptors. patsnap.compediatriconcall.com It interacts with the norepinephrine (B1679862) system through its blocking action on alpha-1 and alpha-2 adrenergic receptors. pediatriconcall.comdrugbank.com This antagonism can lead to antisympathomimetic effects. pediatriconcall.comdrugbank.com Antipsychotic drugs, as a class, are known to be potent antagonists of norepinephrine-mediated neuronal inhibition. nih.gov This interference with the noradrenergic system may disrupt its role in modulating the brain's sensitivity to incoming information. nih.gov

Furthermore, thioproperazine demonstrates antagonist activity at muscarinic (cholinergic) M1 and M2 receptors. pediatriconcall.comdrugbank.com This action on the acetylcholine (B1216132) system is responsible for the anticholinergic effects sometimes associated with phenothiazine-class drugs. pediatriconcall.com The multifaceted receptor profile of thioproperazine, encompassing dopaminergic, noradrenergic, and cholinergic systems, underscores its complex neuropharmacological activity. patsnap.com

Structure-Activity Relationship (SAR) Studies and Theoretical Chemistry

The pharmacological properties of thioproperazine and other phenothiazines are intrinsically linked to their specific molecular structure. Structure-Activity Relationship (SAR) studies have elucidated the key chemical features that govern their interaction with neuroreceptors, particularly the dopamine receptor. nih.govslideshare.net

The therapeutic efficacy of phenothiazine drugs is thought to stem from their ability to block synaptic dopamine receptors. nih.gov A critical aspect of this interaction is the molecular conformation of the drug, which allows it to mimic dopamine. nih.gov Favorable Van der Waals interactions between the side chain of the phenothiazine molecule and the substituent on its "A" ring promote a specific three-dimensional shape. nih.gov This conformation is crucial for effective binding to the dopamine receptor. nih.govauburn.edu Thioproperazine itself has been effectively utilized as a ligand in both in vitro and in vivo studies to characterize the binding properties of neuroleptic receptors, confirming its high affinity for these sites. nih.govnih.gov

The specific chemical groups attached to the core phenothiazine structure dramatically influence its pharmacological activity. nih.govslideshare.net SAR studies have identified several critical requirements for potent neuroleptic action. slideshare.netauburn.edu

Ring A Substituent: An electron-withdrawing group at the 2-position of the phenothiazine ring is crucial for high antipsychotic activity. slideshare.netauburn.edu Substituents at the 1, 3, or 4 positions tend to decrease activity. auburn.edu The potency is influenced by the nature of this group; for instance, a trifluoromethyl (CF3) group generally confers greater potency than a chlorine atom. nih.gov Thioproperazine's structure is consistent with these findings. researchopenworld.com

Side Chain: A three-carbon chain separating the nitrogen atom at position 10 of the phenothiazine ring and the terminal amino group is essential for optimal neuroleptic activity. slideshare.net Altering this chain length significantly reduces efficacy. slideshare.net

Terminal Amino Group: The terminal amino group must be tertiary. slideshare.net The type of group is also important, with piperazine (B1678402) side chains (as found in thioproperazine) conferring enhanced activity compared to simpler alkylamino side chains. nih.gov

Table 2: Summary of Phenothiazine Structure-Activity Relationships (SAR)

| Molecular Feature | Requirement for Optimal Activity | Impact on Pharmacological Potency |

| Ring Substituent | Electron-withdrawing group at position 2. slideshare.netauburn.edu | Increases antipsychotic activity. slideshare.net CF3 group confers more potency than Cl. nih.gov |

| Side Chain Length | Three-carbon chain between N10 and terminal amine. slideshare.net | Shortening or lengthening the chain drastically decreases activity. slideshare.net |

| Terminal Amine | Must be a tertiary amine. slideshare.net | Piperazine groups enhance activity compared to alkylamino groups. nih.gov |

Theoretical and computational methods provide deeper insights into the molecular interactions governing thioproperazine's activity. Potential energy calculations have been used to support observations from physical molecular models, helping to define the most likely active conformation of phenothiazines for receptor binding. nih.gov

Modern computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in studying drug-receptor interactions. nih.govrsc.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing information on binding affinity. nih.gov MD simulations can then be used to assess the stability of the ligand-receptor complex over time. sciforum.net These computational tools allow researchers to perform pharmacophore modeling, which identifies the essential 3D features of a molecule required for its biological activity, and to refine understanding of how molecules like thioproperazine achieve their selective binding at target receptors. nih.gov Theoretical studies analyzing chemical reactivity indexes have also been applied to phenothiazines, classifying thioproperazine as a good electron acceptor, which relates to its pharmacological profile. researchopenworld.com

Preclinical Research Methodologies and Experimental Models in Thioproperazine Difumarate Studies

In Vivo Animal Models of Neurological and Psychiatric Conditions

In vivo studies using animal models are fundamental to predicting a compound's potential efficacy and central nervous system activity. Research on thioproperazine (B1682326) has utilized models that mimic symptoms of schizophrenia and antipsychotic-induced side effects.

Animal models are essential tools for investigating the complex neurobiology of schizophrenia and for the primary screening of antipsychotic drugs. These models are typically categorized by their method of induction: pharmacological, genetic, or neurodevelopmental.

Pharmacological Models: These models use psychostimulant drugs to induce behaviors in rodents that resemble the positive symptoms of schizophrenia, such as hyperactivity and stereotypy. This is often based on the dopamine (B1211576) hypothesis of schizophrenia. In this context, thioproperazine has demonstrated activity. One study found it to be more potent than chlorpromazine (B137089) in preventing the acute behavioral disturbances produced by dexamphetamine in rats.

Genetic Models: These models involve the manipulation of genes thought to be associated with an increased risk for schizophrenia, such as Disrupted-in-Schizophrenia-1 (DISC1) and Neuregulin 1 (NRG1). Mice with mutations in these genes can exhibit behavioral abnormalities relevant to schizophrenia, such as deficits in sensorimotor gating and social interaction. While these models are widely used to test novel antipsychotics, a review of the available literature did not yield specific studies investigating the effects of thioproperazine difumarate in these particular genetic models.

Neurodevelopmental Models: These models are based on the hypothesis that an early-life insult can lead to the development of schizophrenia-like symptoms in adulthood. Common methods include the administration of methylazoxymethanol acetate (MAM) to pregnant rats or the creation of a neonatal ventral hippocampal lesion (NVHL). The NVHL model, for instance, produces a range of behavioral, neurochemical, and morphological changes that manifest after puberty. Offspring in these models often show enhanced locomotor responses to psychostimulants, which can be reversed by antipsychotic drugs. However, specific research detailing the use and effects of thioproperazine within the MAM or NVHL paradigms was not identified in the reviewed literature.

A significant area of preclinical antipsychotic research involves modeling the motor side effects commonly associated with these drugs, such as tardive dyskinesia and parkinsonism.

Dyskinesia Models: Tardive dyskinesia is often modeled in rodents through the chronic administration of typical antipsychotics like haloperidol. This long-term treatment can induce "vacuous chewing movements" (VCMs), which are considered an animal analogue of orofacial dyskinesia in humans. These models are crucial for studying the pathophysiology of this side effect and for testing potential treatments.

Parkinsonism Models: Antipsychotic-induced parkinsonism is characterized by symptoms such as catalepsy in rodents, a state of motor immobility. This is typically induced by the acute administration of dopamine D2 receptor antagonists, such as haloperidol. The "bar test" is a common method to quantify the degree of catalepsy.

While these models are well-established for studying the motor side effects of antipsychotics, the reviewed scientific literature did not provide specific examples of this compound being used as the inducing agent for creating these models of motor dysfunction.

To assess the functional effects of thioproperazine on the central nervous system, researchers employ specific behavioral tests that measure changes in motor function and response to pharmacological challenges.

The assessment of spontaneous locomotor activity is a fundamental method for evaluating the sedative or stimulant properties of a compound. Studies have shown that thioproperazine affects motor activity. In one comparative study, thioproperazine was found to be roughly equipotent to chlorpromazine in its ability to reduce locomotor activity in mice. Another study using a decorticate cat model observed that intravenously administered thioproperazine suppressed locomotor rhythms.

Interactive Data Table: Comparative Effect on Locomotor Activity Below is a representative table summarizing the comparative effect of Thioproperazine on locomotor activity.

| Compound | Species | Effect on Locomotion | Relative Potency |

| Thioproperazine | Mouse | Reduction | Equipotent to Chlorpromazine |

| Thioproperazine | Cat (decorticate) | Suppression of Rhythms | - |

| Chlorpromazine | Mouse | Reduction | - |

The ability of a compound to induce catatonia is a strong indicator of its dopamine D2 receptor blocking activity and potential for causing parkinsonian-like side effects. Thioproperazine has been shown to be particularly potent in this regard. Research has demonstrated that thioproperazine is more potent than the widely studied antipsychotic chlorpromazine in producing a state of experimental catatonia in rats. This potent cataleptic effect underscores its significant impact on the extrapyramidal motor system.

Apomorphine is a non-specific dopamine agonist that is used in preclinical models to induce specific behaviors like stereotypy (repetitive, aimless movements) and emesis (vomiting) by stimulating dopamine receptors. A compound's ability to block these effects is indicative of its dopamine receptor antagonist properties.

Thioproperazine has demonstrated marked antiapomorphine activity. Specifically, it has been shown to effectively prevent the emetic action of apomorphine in dogs. This model serves as a functional assay for central dopamine D2 receptor blockade in the chemoreceptor trigger zone. While apomorphine is also widely used to induce stereotyped behaviors like gnawing and licking in rodents, specific studies quantifying the efficacy of thioproperazine in antagonizing these particular behaviors were not prominently featured in the reviewed literature. However, its known potent dopamine antagonism strongly suggests it would be effective in this paradigm.

Interactive Data Table: Antiapomorphine Activity Profile This table summarizes the observed antiapomorphine activities of Thioproperazine.

| Experimental Model | Species | Apomorphine-Induced Effect | Thioproperazine's Effect |

| Emesis Model | Dog | Vomiting | Prevention |

| Stereotypy Model | Rat | Behavioral Disturbances | Prevention (vs. Dexamphetamine) |

Behavioral Paradigms for Evaluating Central Nervous System Activity

Modulation of Dexamphetamine-Induced Behavioral Disturbances

Thioproperazine has been evaluated in animal models for its ability to counteract the behavioral effects induced by psychostimulants like dexamphetamine. These models are employed to screen for antipsychotic activity, as the amphetamine-induced state in animals is considered to share some phenomenological similarities with psychosis in humans.

In comparative studies, thioproperazine has demonstrated significant potency in this domain. Research in rats has shown that thioproperazine is effective at preventing the acute behavioral disturbances that are typically produced by dexamphetamine administration nih.gov. Furthermore, in studies involving grouped mice, thioproperazine was found to be more potent than the related phenothiazine (B1677639) compound, chlorpromazine, in protecting the animals from the acute toxicity associated with dexamphetamine nih.gov. These findings highlight its robust antagonism of dopamine-mediated behaviors, a key characteristic of neuroleptic agents. The interaction is significant, as the therapeutic efficacy of thioproperazine can be diminished when used concurrently with dextroamphetamine drugbank.com.

The table below summarizes the key findings regarding thioproperazine's effects on dexamphetamine-induced behaviors in animal models.

| Model/Species | Observation | Comparative Potency |

| Rat | Prevention of acute behavioral disturbances | More potent than Chlorpromazine |

| Grouped Mice | Protection from acute toxicity | More potent than Chlorpromazine |

Comparative Pharmacological Assessments in Animal Species

The pharmacological profile of thioproperazine has been characterized across various animal species, often in comparison to other first-generation antipsychotics like chlorpromazine, to determine its relative potencies and spectrum of activity nih.gov. These assessments reveal a distinct profile, with high potency in certain central nervous system effects and lower potency in others, particularly peripheral effects.

Key comparative findings include:

In Rats: Thioproperazine is more potent than chlorpromazine in producing experimental catatonia and in preventing behavioral changes induced by dexamphetamine nih.gov.

In Mice: It is more potent than chlorpromazine in protecting against the acute toxicity of dexamphetamine when mice are grouped nih.gov. However, it is roughly equipotent to chlorpromazine in reducing general locomotor activity. Thioproperazine is less potent in producing hypothermia, analgesia, and potentiating hexobarbitone anesthesia nih.gov.

In Cats: It is less potent than chlorpromazine at lowering blood pressure and antagonizing the effects of adrenaline nih.gov.

In Rabbits: Thioproperazine shows lower potency in depressing the respiratory rate compared to chlorpromazine nih.gov.

In Dogs: It demonstrates higher potency than chlorpromazine in preventing the emetic (vomiting) action of apomorphine nih.gov.

The following interactive table provides a detailed comparison of the pharmacological effects of Thioproperazine relative to Chlorpromazine in different animal species.

| Species | Pharmacological Effect | Potency of Thioproperazine vs. Chlorpromazine |

| Rat | Prevention of Dexamphetamine-induced behavior | More Potent |

| Rat | Production of experimental catatonia | More Potent |

| Mouse | Protection from Dexamphetamine toxicity (grouped) | More Potent |

| Mouse | Reduction of locomotor activity | Equipotent |

| Mouse | Production of hypothermia | Less Potent |

| Mouse | Production of analgesia | Less Potent |

| Mouse | Potentiation of Hexobarbitone anesthesia | Less Potent |

| Cat | Lowering of blood pressure | Less Potent |

| Cat | Antagonism of adrenaline | Less Potent |

| Rabbit | Depression of respiratory rate | Less Potent |

| Dog | Prevention of Apomorphine-induced emesis | More Potent |

Neuroanatomical and Neurophysiological Investigations in Animal Models

To understand the specific brain circuits modulated by antipsychotic drugs, researchers utilize neuroanatomical and neurophysiological techniques in animal models. These methods help to map the neuronal activity patterns associated with drug action.

c-Fos Expression: One of the most widely used techniques is the mapping of c-Fos protein expression. The c-fos gene is an immediate-early gene that is rapidly transcribed in response to neuronal activation frontiersin.org. Detecting the c-Fos protein via immunohistochemistry allows researchers to identify which specific neurons and brain regions are activated or inhibited by a pharmacological agent nih.govnih.gov. For instance, studies have shown that different antipsychotics induce distinct patterns of c-Fos expression; typical antipsychotics may induce c-Fos in the dorsolateral striatum, whereas atypical antipsychotics can increase its expression in the prefrontal cortex and nucleus accumbens nih.govnih.gov. While this methodology is a standard for characterizing the neuroanatomical targets of antipsychotics, specific studies detailing the c-Fos expression signature following thioproperazine administration were not identified in the retrieved search results.

Microinjection Techniques: Direct administration of substances into specific brain nuclei is a powerful tool for dissecting the function of neural circuits. Microinjection studies often target key areas of the brain's dopamine system, such as the nucleus accumbens, which is critically involved in reward, motivation, and the reinforcing properties of drugs nih.govelifesciences.org. By microinjecting dopamine agonists or antagonists into this region, researchers can assess their effects on behaviors like ethanol consumption or drug-seeking nih.govfrontiersin.org. This technique is highly relevant for a potent dopamine D2 receptor antagonist like thioproperazine. However, preclinical studies specifically employing the microinjection of thioproperazine to investigate its effects on neurophysiology and behavior were not found in the available search results.

Studies on Drug Interactions in Animal Models

Preclinical studies in animal models are essential for identifying and characterizing potential drug-drug interactions. These investigations can reveal how one compound might alter the efficacy or effects of another, providing critical information before clinical use.

Research in animal models has demonstrated significant interactions between thioproperazine and other centrally acting agents. In rat models, the ability of thioproperazine to prevent dexamphetamine-induced behavioral changes and to produce catatonia was significantly diminished by the co-administration of anti-Parkinsonian drugs such as hyoscine, benztropine, or promethazine (B1679618) nih.gov. This suggests that the anticholinergic properties of these drugs interfere with the neuroleptic effects of thioproperazine. Interestingly, these same agents did not significantly reduce the anti-emetic (anti-vomiting) activity of thioproperazine against apomorphine in dogs, indicating a differential interaction depending on the specific pharmacological effect being measured nih.gov.

Furthermore, thioproperazine's interaction with central nervous system depressants has been evaluated. In mice, thioproperazine was found to be less potent than chlorpromazine in potentiating the anesthetic effects of hexobarbitone nih.gov. Other studies suggest that co-administration with barbiturates like amobarbital or butobarbital can lead to an increased risk of CNS depression drugbank.com.

The table below summarizes key drug interactions of thioproperazine identified in animal models.

| Interacting Drug(s) | Animal Model | Observed Effect |

| Hyoscine, Benztropine, Promethazine | Rat | Reduced the ability of thioproperazine to prevent dexamphetamine-induced behaviors and abolished thioproperazine-induced catatonia. |

| Hyoscine, Benztropine | Dog | Did not significantly reduce the anti-emetic effect of thioproperazine against apomorphine. |

| Hexobarbitone | Mouse | Thioproperazine showed less potentiation of anesthesia compared to chlorpromazine. |

In Vitro Cellular and Molecular Systems

Neuronal Cell Culture Systems (e.g., SH-SY5Y cells, neuronal stem cells)

In vitro models using neuronal cell lines are fundamental tools in preclinical research, allowing for the controlled investigation of a compound's cellular and molecular mechanisms. The human neuroblastoma cell line, SH-SY5Y, is one of the most extensively used models in neuroscientific research cytion.com. These cells are derived from a human tumor and can be maintained in an undifferentiated, proliferative state or differentiated into cells that exhibit morphological and biochemical characteristics of mature neurons sciencerepository.org.

The SH-SY5Y cell line is particularly valuable because it expresses key dopaminergic markers, making it a relevant model for studying drugs that target the dopamine system, such as antipsychotics cytion.com. Researchers have used these cells to investigate the cytotoxicity and mechanisms of cell death induced by other phenothiazine antipsychotics, including chlorpromazine and trifluoperazine sciencerepository.orgsciencerepository.org. Such studies can elucidate cellular processes like apoptosis and the role of intracellular calcium signaling in drug-induced neurotoxicity sciencerepository.orgsciencerepository.org. Despite the clear relevance and widespread use of the SH-SY5Y cell line for studying antipsychotic compounds, specific research articles detailing the effects of this compound in this or other neuronal stem cell systems were not identified in the conducted search.

Induced Pluripotent Stem Cell (iPSC) Models for Neuropsychiatric Research

The development of induced pluripotent stem cell (iPSC) technology has transformed the study of psychiatric disorders nih.gov. This technology allows researchers to take somatic cells, such as skin or blood cells, from patients and reprogram them into stem cells. These iPSCs can then be differentiated into various cell types, including neurons, creating a "disease-in-a-dish" model that carries the specific genetic background of the donor patient nih.govmdpi.com.

For neuropsychiatric research, iPSC-derived neurons offer an unprecedented opportunity to study the cellular and molecular underpinnings of complex disorders like schizophrenia and to screen for patient-specific drug responses mdpi.comnih.gov. Studies have utilized iPSC models to investigate the effects of other antipsychotics, such as haloperidol, olanzapine, and risperidone, on processes like neuronal differentiation and neurite outgrowth nih.gov. This approach can help uncover the cellular mechanisms of drug action and identify potential biomarkers for treatment response mdpi.com. Given its application in schizophrenia, thioproperazine is a compound for which iPSC models would be a highly relevant investigational platform. However, the current body of literature retrieved does not include studies where iPSC models have been specifically used to investigate the effects of this compound.

Receptor Binding Assays (e.g., radioligand binding, time-resolved fluorescence resonance energy transfer assays)

Receptor binding assays are fundamental in vitro tools used to characterize the interaction of a ligand, such as Thioproperazine, with its target receptors. These assays are crucial for determining the affinity and selectivity of a compound for various receptors, providing insights into its pharmacological profile.

Radioligand Binding Assays: This classic technique is a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor. The principle involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. In the context of Thioproperazine, these assays are employed to determine its binding affinity for various neurotransmitter receptors.

The general methodology involves incubating a preparation of tissues or cells expressing the target receptor with a fixed concentration of a specific radioligand. In competitive binding assays, increasing concentrations of an unlabeled compound, in this case, Thioproperazine, are added to the incubation mixture. Thioproperazine will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at different concentrations of Thioproperazine, a competition curve can be generated. From this curve, the inhibition constant (Ki) can be calculated, which represents the affinity of Thioproperazine for the receptor. A lower Ki value indicates a higher binding affinity.

Thioproperazine has been shown to act as an antagonist at several postsynaptic receptors. drugbank.compediatriconcall.com Radioligand binding studies are instrumental in quantifying its affinity for these targets. For instance, its potent antipsychotic effects are attributed to its high affinity for dopamine D2 receptors. drugbank.compediatriconcall.com Binding assays would typically utilize a radiolabeled D2 antagonist, such as [3H]spiperone, to determine the Ki of Thioproperazine for this receptor. Similarly, its activity at other dopamine receptor subtypes (D1, D3, D4), serotonin (B10506) receptors (5-HT1, 5-HT2), histamine (B1213489) receptors (H1), alpha-adrenergic receptors (α1, α2), and muscarinic receptors (M1, M2) can be elucidated using specific radioligands for each receptor type. drugbank.compediatriconcall.com

Interactive Data Table: Thioproperazine Receptor Binding Profile Below is a representative table summarizing the receptor targets of Thioproperazine that can be characterized using radioligand binding assays.

| Receptor Target | Receptor Family | Potential Radioligand for Assay |

| D1 | Dopamine | [3H]SCH23390 |

| D2 | Dopamine | [3H]Spiperone |

| D3 | Dopamine | [3H]7-OH-DPAT |

| D4 | Dopamine | [3H]Nemonapride |

| 5-HT1A | Serotonin | [3H]8-OH-DPAT |

| 5-HT2A | Serotonin | [3H]Ketanserin |

| H1 | Histamine | [3H]Pyrilamine |

| α1-adrenergic | Adrenergic | [3H]Prazosin |

| α2-adrenergic | Adrenergic | [3H]Rauwolscine |

| M1 | Muscarinic | [3H]Pirenzepine |

| M2 | Muscarinic | [3H]AF-DX 384 |

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET is a more advanced, homogeneous (no-wash) assay format that has gained popularity in drug discovery for its robustness and suitability for high-throughput screening. nih.govnih.gov This technique is based on the principles of FRET, where energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity. nih.govnih.gov In TR-FRET, long-lifetime lanthanide chelates are used as donors, which allows for a time-gated measurement that reduces background fluorescence and increases sensitivity. nih.gov

In the context of receptor binding, a TR-FRET assay for Thioproperazine could be designed in a competitive format. The receptor of interest would be tagged with one FRET partner (e.g., a lanthanide donor), and a fluorescently labeled ligand (tracer) that binds to the same site as Thioproperazine would be tagged with the other FRET partner (acceptor). When the fluorescent ligand binds to the receptor, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. When unlabeled Thioproperazine is introduced, it competes with the fluorescent ligand for binding to the receptor. This competition leads to a decrease in the FRET signal that is proportional to the concentration of Thioproperazine. This allows for the determination of its binding affinity (IC50 and subsequently Ki). TR-FRET assays are particularly advantageous for screening large compound libraries against specific receptors due to their miniaturizable and automatable nature. johnshopkins.eduresearcher.life

Cell-Based Compound Screening and High-Throughput Methodologies

Cell-based assays are indispensable tools in preclinical drug discovery as they provide a more physiologically relevant context compared to biochemical assays by evaluating the effects of a compound in a living cellular environment. vipergen.com These assays are crucial for identifying and characterizing compounds like Thioproperazine that modulate cellular functions. When coupled with automation and miniaturization, they form the basis of high-throughput screening (HTS) campaigns. mdpi.com

Cell-Based Compound Screening: These assays utilize living cells to assess the biological activity of a compound. vipergen.com For a compound like Thioproperazine, which targets G-protein coupled receptors (GPCRs), a common cell-based assay is the measurement of second messenger signaling. For instance, since Thioproperazine is an antagonist of D2 dopamine receptors, which are Gi/o-coupled, its activity can be measured by its ability to block the dopamine-induced inhibition of cyclic AMP (cAMP) production. uni-regensburg.de This can be monitored using reporter gene assays, where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is under the control of a cAMP-responsive element. An antagonist like Thioproperazine would reverse the agonist-induced decrease in the reporter signal.

Other functional cell-based assays include measuring changes in intracellular calcium levels, which is relevant for receptors coupled to Gq proteins, or assessing receptor internalization and protein-protein interactions. vipergen.com High-content screening (HCS) is a sophisticated form of cell-based screening that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, such as protein translocation, cell morphology, and viability. nih.gov

High-Throughput Methodologies: HTS involves the rapid screening of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. mdpi.com The assays used in HTS must be robust, reproducible, and amenable to automation. Both the receptor binding assays (especially TR-FRET) and cell-based functional assays described above can be adapted for HTS. researcher.lifenih.gov

For Thioproperazine research, HTS could be employed to:

Identify novel compounds with similar or improved pharmacological profiles: By screening large compound libraries against dopamine and serotonin receptors, new molecules with desired selectivity and potency can be discovered.

Elucidate off-target effects: Screening Thioproperazine against a broad panel of receptors and cellular pathways can help identify potential off-target interactions.

Investigate structure-activity relationships (SAR): Screening a focused library of Thioproperazine analogs can provide valuable data on how chemical modifications affect its biological activity.

The process typically involves miniaturizing the assay into a 384- or 1536-well plate format and using robotic systems for liquid handling and data acquisition. nih.govsci-hub.box The large datasets generated from HTS are then analyzed to identify promising lead compounds for further development.

Advanced Preclinical Study Designs

Target Validation Methodologies (e.g., chemical genetics, genetic approaches)

Target validation is a critical process in drug discovery that aims to provide confidence that modulating a specific biological target will have the desired therapeutic effect. sygnaturediscovery.comnih.gov For a compound like Thioproperazine, whose primary targets are well-established, these methodologies can be used to further understand the role of these targets in disease and to explore new therapeutic indications.

Chemical Genetics: This approach uses small molecules with high target specificity ("chemical probes") to perturb the function of a protein in a cellular or organismal context. novartis.com Thioproperazine itself, due to its well-characterized pharmacology, can be considered a chemical probe for the dopamine and serotonin systems. By observing the phenotypic effects of Thioproperazine in various cellular and animal models, researchers can gain insights into the physiological roles of its target receptors. For instance, administering Thioproperazine to animal models of psychosis helps to validate the role of D2 receptor antagonism in antipsychotic efficacy. medchemexpress.com

Furthermore, chemical genetics can be used in a "reverse" approach. If a compound is identified through phenotypic screening (i.e., it produces a desired cellular effect), but its target is unknown, chemical genetics techniques can be used to identify the molecular target. This often involves creating derivatives of the compound that can be used as "bait" to pull down its binding partners from cell lysates.

Genetic Approaches: Genetic methods provide a complementary and often more definitive way to validate a drug target. nih.gov These approaches involve manipulating the gene that codes for the target protein to either increase or decrease its expression or function.

Gene Knockout/Knockdown: In animal models, the gene encoding a specific receptor, such as the dopamine D2 receptor, can be deleted (knockout). These animals can then be studied to see if they exhibit a phenotype that is relevant to the disease of interest and if they are resistant to the effects of drugs that act on that target. Similarly, techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to temporarily reduce the expression of the target gene (knockdown) in cell cultures or in vivo.

Gene Overexpression: Conversely, the gene for a target receptor can be overexpressed to study the consequences of increased receptor signaling.

Pharmacogenomics: This field studies how genetic variations in individuals affect their response to drugs. nih.gov For antipsychotics like Thioproperazine, research has focused on how polymorphisms in genes for dopamine and serotonin receptors, as well as drug-metabolizing enzymes, can influence treatment efficacy and side effects. nih.govnih.gov For example, variations in the D2 receptor gene (DRD2) have been investigated for their association with antipsychotic response. This information can help to validate the importance of the D2 receptor as the primary target for antipsychotic action.

Model-Informed Drug Development Principles

Model-informed drug development (MIDD) is a comprehensive approach that integrates data from various sources through mathematical and statistical modeling to improve the efficiency and effectiveness of the drug development process. nih.govresearchgate.net This approach is applied from the early stages of preclinical research through to clinical trials and post-marketing surveillance.

The core principle of MIDD is to create a quantitative framework that links drug exposure (pharmacokinetics, PK) to drug response (pharmacodynamics, PD). nih.gov This PK/PD modeling allows for a deeper understanding of the dose-concentration-effect relationship.

In the preclinical development of a compound like Thioproperazine, MIDD can be applied in several ways:

Translational PK/PD Modeling: Data from in vitro assays (e.g., receptor binding affinities) and in vivo animal studies can be used to build models that predict the drug's behavior in humans. For example, the relationship between Thioproperazine plasma concentrations and dopamine D2 receptor occupancy in the brain of rodents can be modeled. This model can then be scaled to predict the receptor occupancy at different doses in humans, helping to guide the selection of doses for first-in-human studies.

Simulation of Clinical Trials: Preclinical data can be used to simulate the outcomes of potential clinical trial designs. youtube.com This allows researchers to optimize trial parameters such as dose levels, dosing frequency, and patient population, thereby increasing the probability of a successful trial.

Understanding Variability: MIDD can help to identify and quantify the sources of variability in drug response among individuals. This can include factors such as genetics, disease severity, and co-medications. By incorporating these factors into the model, a more personalized approach to treatment can be developed.

The ultimate goal of applying MIDD principles in preclinical research is to make more informed decisions, reduce the reliance on empirical trial-and-error approaches, and accelerate the delivery of safe and effective medicines to patients.

Analytical Chemistry and Method Development for Thioproperazine Difumarate

Quantitative and Qualitative Analytical Methodologies

Bioanalytical Method Development for Preclinical Matrices

The development of robust bioanalytical methods is a critical phase in preclinical research, providing essential data on the pharmacokinetics of drug candidates like Thioproperazine (B1682326) Difumarate. For phenothiazines, the class of compounds to which thioproperazine belongs, highly sensitive and selective methods are required due to their extensive metabolism and resulting low concentrations in biological fluids. ijcce.ac.ir Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of antipsychotic drugs in preclinical matrices such as plasma and serum. nih.govmdpi.com

Sample Preparation: The complexity of biological matrices necessitates a sample preparation step to remove interfering substances like proteins and phospholipids, which can suppress the analyte signal and damage analytical columns. mdpi.commdpi.com The primary techniques employed for antipsychotic drug analysis include:

Protein Precipitation (PP): A straightforward and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. nih.govijcrt.org The supernatant is then separated for analysis. This technique is often favored for its simplicity and speed. arabjchem.org

Liquid-Liquid Extraction (LLE): This technique separates the drug from the biological matrix based on its solubility in two immiscible liquid phases. nih.gov It provides a cleaner extract compared to protein precipitation. nih.gov For instance, a study on 38 antipsychotics utilized methyl-tertiary-butyl-ether for LLE from plasma samples.

Solid-Phase Extraction (SPE): Considered the most effective technique for sample clean-up, SPE uses a solid sorbent to selectively adsorb the analyte, while interferences are washed away. nih.gov This method yields high analyte recovery and minimizes matrix effects. nih.gov

Chromatographic Separation and Detection: Ultra-high performance liquid chromatography (UPLC) systems are frequently used to achieve rapid and efficient separation of the analyte from other components. nih.govnih.gov The separation is typically performed on a C18 reversed-phase column with a gradient mobile phase, often consisting of acetonitrile or methanol and an aqueous solution containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency. ijcce.ac.irnih.gov

Detection is most commonly achieved using a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode. nih.gov The high selectivity and sensitivity of MS/MS are attained through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and its internal standard are monitored. nih.gov

Method Validation: Bioanalytical method validation is performed according to guidelines from regulatory authorities to ensure the reliability of the data. nih.govscilit.com Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve linearity, and stability.

Below is an example of validation parameters for the analysis of phenothiazine (B1677639) antipsychotics using LC-MS/MS, demonstrating typical performance characteristics for this class of compounds.

Table 1: Example Validation Parameters for Phenothiazine Analysis by LC-MS/MS

| Parameter | Fluphenazine | Perphenazine |

|---|---|---|

| Matrix | Serum/Plasma | Serum/Plasma |

| Analytical Measurement Range | 0.2 - 12.0 ng/mL | 0.2 - 12.0 ng/mL |

| Sample Preparation | Protein Precipitation | Protein Precipitation |

| Instrumentation | UPLC-MS/MS | UPLC-MS/MS |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition (m/z) | 438.27 > 171.11 | 404.19 > 143.07 |

This table is generated based on data for representative phenothiazine compounds to illustrate typical analytical parameters. nih.gov

Modern Trends in Pharmaceutical Analysis for Drug Development

Miniaturization and Portable Analytical Devices

A significant trend in analytical chemistry is the miniaturization of analytical systems, moving from large benchtop instruments to portable and even wearable devices. nih.govomicsonline.orgscispace.comlongdom.org This evolution is driven by the demand for rapid, on-site, and real-time analysis, which is particularly relevant for therapeutic drug monitoring (TDM). omicsonline.orgnih.gov Miniaturized systems, often termed "lab-on-a-chip" or micro-total analysis systems (µTAS), integrate multiple analytical steps like sample preparation, separation, and detection onto a single small device. unizg.hr

The primary advantages of miniaturization include:

Reduced Sample and Reagent Consumption: Microfluidic devices operate with microliter or even nanoliter volumes, which is crucial when dealing with limited preclinical sample volumes. unizg.hrresearchgate.net

Faster Analysis Times: The small scale of these devices allows for more rapid diffusion and heat transfer, leading to significantly shorter analysis times. unizg.hrresearchgate.net

Portability: The development of compact and lightweight instruments enables in-field analysis, moving analytics from the central laboratory closer to the point of need. omicsonline.orgresearchgate.net

Automation: Miniaturized systems are well-suited for automation, reducing manual intervention and improving reproducibility. unizg.hr

For antipsychotic drugs, portable devices are being developed for TDM to enable personalized medicine. nih.gov Wearable sensors, for example, are being explored for the continuous and non-invasive monitoring of drug concentrations in biofluids like sweat or interstitial fluid. nih.govnih.govresearchgate.net These sensors can utilize electrochemical or optical detection methods to provide real-time pharmacokinetic data. While still an emerging field, the development of portable analytical devices holds the promise of transforming how drug concentrations are monitored during both preclinical development and clinical use.

Multimodal and Hybrid Analytical Instrumentation

The coupling of multiple analytical techniques, known as hyphenation, has become a cornerstone of modern pharmaceutical analysis. longdom.orgijprajournal.com These hybrid systems combine the separation power of one technique with the detection and identification capabilities of another, providing a level of analytical detail that is unattainable with standalone instruments. longdom.orgchromatographyonline.com

For the analysis of Thioproperazine Difumarate and related phenothiazines, the most powerful and widely used hyphenated technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). semanticscholar.orgelgalabwater.com

Liquid Chromatography (LC): Provides the physical separation of the target analyte from the complex mixture of endogenous components in a biological sample. longdom.org

Mass Spectrometry (MS): Acts as a highly sensitive and selective detector. ijcrt.org The first stage of mass analysis (MS1) isolates the ion corresponding to the mass of the drug molecule (the precursor ion). The second stage (MS/MS) fragments this ion and detects a specific fragment (the product ion), creating a highly specific analytical signature for the compound. nih.gov

Other hyphenated techniques used in pharmaceutical development include:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. ijprajournal.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Offers high separation efficiency for charged molecules. longdom.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Combines the separation of LC with the detailed structural elucidation capabilities of NMR spectroscopy. ijprajournal.com

The integration of these techniques enhances analytical resolution and provides greater confidence in both the quantification and structural identification of drugs and their metabolites in complex matrices. chromatographyonline.comresearchgate.net

Data-Driven Approaches and Chemometrics in Analytical Research

The increasing complexity and volume of data generated by modern analytical instruments necessitate the use of advanced data processing tools. ijcrt.org Chemometrics applies mathematical and statistical methods to chemical data to extract maximum relevant information. nih.govresearchgate.net This data-driven approach is increasingly used in pharmaceutical analysis to optimize methods, process complex datasets, and build predictive models. ijcrt.orgnih.gov

Applications of chemometrics in the analysis of antipsychotic drugs include:

Multivariate Calibration: Techniques like Partial Least Squares (PLS) and Principal Component Regression (PCR) are used to analyze spectral data (e.g., from UV-Vis spectrophotometry) where there is significant overlap between the signals of different compounds. ijcce.ac.irijcce.ac.ir This allows for the simultaneous quantification of multiple analytes without the need for physical separation. ijcce.ac.ir

Pattern Recognition: Clustering algorithms can be used to group drugs based on their analytical profiles, such as their receptor binding affinities. nih.govresearchgate.netresearchgate.net One study used this approach to create a new, data-driven classification system for 27 different antipsychotics. nih.govresearchgate.net

Experimental Design: Chemometric principles are used to design experiments more efficiently, reducing the number of runs needed to optimize an analytical method, such as an HPLC separation. nih.gov

A study on the simultaneous analysis of the antipsychotics aripiprazole and quetiapine utilized PLS and PCR methods to resolve their overlapping spectral signals, demonstrating the power of chemometrics to handle complex analytical challenges. ijcce.ac.irijcce.ac.ir

Table 2: Comparison of Chemometric Models for Antipsychotic Analysis | Parameter | Aripiprazole | Quetiapine | | :--- | :--- | :--- | | Model | PLS | PCR | PLS | PCR | | Linear Range (µg/mL) | 1-3 | 1-3 | 2-10 | 2-10 | | Mean Recovery (%) | 99.95 | 97.38 | 100.04 | 98.83 | | Root Mean Square Error (RMSE) | 0.014 | 0.194 | 0.0758 | 0.882 |

This table is generated from data presented in a study using chemometric methods for the simultaneous determination of two antipsychotic drugs. ijcce.ac.irijcce.ac.ir

Nanotechnology Integration in Analytical Methods

Nanotechnology is providing a new suite of tools for pharmaceutical analysis, offering enhancements in sensitivity, selectivity, and sample preparation efficiency. arabjchem.orgchemisgroup.us Nanomaterials, with their unique size-dependent properties and high surface-area-to-volume ratios, are being integrated into analytical methods in several ways. walshmedicalmedia.com

Key applications of nanotechnology in this field include:

Enhanced Sample Preparation: Nanomaterials are used as advanced sorbents in sample preparation techniques like solid-phase extraction. nih.gov For example, magnetic nanoparticles can be functionalized to selectively bind to target analytes, allowing for their rapid and efficient extraction from a complex matrix using an external magnetic field, which simplifies the separation process. nih.gov Carbon-based nanomaterials like graphene and carbon nanotubes are also explored for their high adsorption capacity. nih.gov

Development of Nanosensors: Nanosensors and nano-biosensors are being developed for the highly sensitive detection of pharmaceutical compounds. azpharmjournal.com These devices can use various nanomaterials, such as gold nanoparticles, quantum dots, or carbon nanotubes, as signal transducers. chemisgroup.us Label-free biosensors based on principles like nanoplasmonic spectroscopic imaging have been demonstrated for the screening and analysis of antipsychotic drugs by detecting their interaction with dopamine (B1211576) receptors. mdpi.com

Targeted Drug Delivery Systems: While not strictly an analytical application, the development of nanosystems (e.g., polymeric nanoparticles, solid lipid nanoparticles) for brain-targeting of antipsychotic drugs is a major area of research. mdpi.comnih.gov The characterization of these nanoformulations requires specialized analytical techniques to determine properties like particle size, stability, and encapsulation efficiency, driving further innovation in the analytical field. mdpi.commdpi.com

The integration of nanomaterials offers the potential to create analytical methods with lower limits of detection and higher throughput, which is essential for the analysis of potent compounds like this compound. walshmedicalmedia.com

Future Directions and Translational Research Paradigms for Thioproperazine Difumarate

Identification of Novel Therapeutic Targets and Pathways

The classical mechanism of thioproperazine (B1682326) involves potent antagonism of the D(2) dopamine (B1211576) receptor. drugbank.com However, future research must look beyond this primary target to unlock new therapeutic potential and address the limitations of current antipsychotics. Schizophrenia, the primary indication for thioproperazine, is increasingly understood as a disorder of widespread neural circuit dysfunction, involving systems beyond dopamine. nih.gov

Emerging research in schizophrenia pathophysiology points to several promising areas for investigation:

Glutamatergic System: Dysfunction in the glutamatergic system, particularly involving NMDA receptor hypofunction, is a key theory in schizophrenia. nih.gov Future studies could explore whether thioproperazine or its analogues possess modulatory activity at glutamate receptors or related pathways, potentially explaining some of its therapeutic effects or guiding the design of new compounds with a dual-action mechanism.

GABAergic System: The excitatory/inhibitory imbalance seen in schizophrenia also involves the GABAergic system. nih.gov Investigating the downstream effects of thioproperazine's D2 blockade on GABAergic interneurons could reveal novel pathways for intervention.

Cholinergic System: Therapies targeting the cholinergic system, specifically muscarinic receptors, have shown significant promise and have recently led to newly approved treatments for schizophrenia. nih.gov Screening thioproperazine and its derivatives for activity at these receptors could open new therapeutic avenues.

Neuroinflammation and Oxidative Stress: Innovative strategies for schizophrenia treatment are now targeting pathways related to neuroinflammation, neuroplasticity, and mitochondrial dysfunction. nih.gov Research could focus on whether thioproperazine exerts secondary effects on these pathways, which could be harnessed for broader therapeutic applications.

By exploring these targets, research can move beyond a purely dopamine-centric model to a more holistic understanding, potentially repositioning thioproperazine derivatives for treatment-resistant schizophrenia or for addressing cognitive and negative symptoms. nih.govnih.gov

Optimization Strategies for Lead Compounds in Preclinical Discovery

Once novel targets are identified, the principles of lead optimization become crucial for developing new chemical entities based on the thioproperazine scaffold. The goal of lead optimization is to refine the pharmacological and pharmacokinetic properties of a lead compound to produce a viable preclinical candidate. creative-biostructure.comnuvisan.com This iterative process involves modifying the molecule to improve efficacy, stability, and safety. creative-biostructure.com

Key optimization strategies applicable to a lead compound like thioproperazine include:

Structural Simplification: This strategy involves judiciously removing non-essential chemical groups from a complex molecule. nih.gov For a phenothiazine (B1677639) derivative, this could mean altering the length or composition of the side chain or modifying the tricyclic core to improve properties like blood-brain barrier permeability or to reduce off-target effects. nih.gov The goal is to retain desired activity while improving synthetic accessibility and drug-like properties. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR-directed optimization is a foundational element of medicinal chemistry. nih.gov By systematically creating a series of analogues and testing their biological activity, researchers can determine which parts of the molecule are essential for its therapeutic effect. This knowledge guides the rational design of more potent and selective compounds.

ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to avoid late-stage failures. creative-biostructure.comnih.gov In vitro assays for metabolic stability, plasma protein binding, and permeability are performed early in the optimization phase to ensure that the compound has a favorable pharmacokinetic profile. nuvisan.com For a CNS drug, optimizing for brain penetration while minimizing peripheral exposure is a key challenge.

In Vivo Efficacy Testing: Promising compounds are tested in animal models that mimic human disease conditions to gather insights into potential effectiveness and side effects. altasciences.com

Table 1: Key Strategies in Preclinical Lead Optimization

| Strategy | Objective | Example Application for a Thioproperazine-like Compound |

|---|---|---|

| Structural Simplification | Improve synthetic accessibility and pharmacokinetic profiles. nih.gov | Modifying the phenothiazine ring system or truncating the aliphatic side chain to reduce molecular weight and complexity. nih.gov |

| SAR-Directed Optimization | Enhance potency and selectivity for the desired target(s). nih.gov | Synthesizing derivatives with varied substituents on the side-chain nitrogen to probe interactions with novel targets like muscarinic receptors. |

| ADMET Profiling | Identify and mitigate liabilities related to metabolism, toxicity, and bioavailability. creative-biostructure.com | Using in vitro assays (e.g., liver microsomes, Caco-2 permeability) to predict how the compound will be processed in the body. nuvisan.com |

| Pharmacophore-Oriented Design | Develop novel scaffolds based on the essential features of the original lead. nih.gov | Creating bioisosteric replacements for the phenothiazine core that maintain the 3D arrangement required for activity but have improved properties. |

Development of Advanced Biomarkers for Preclinical Efficacy and Mechanism Elucidation

To accelerate the translation of optimized compounds from the lab to the clinic, the development of robust biomarkers is essential. Biomarkers provide quantifiable indicators of a biological process or a response to a therapeutic intervention. nih.gov In the preclinical setting, they are crucial for demonstrating target engagement, elucidating mechanisms of action, and providing early signs of efficacy.

For a CNS compound like thioproperazine, several types of advanced biomarkers could be developed:

Target Engagement Biomarkers: These markers confirm that the drug is interacting with its intended molecular target in a living system. nuvisan.com Advanced imaging techniques, such as Positron Emission Tomography (PET), can be used with a radiolabeled version of the drug candidate to visualize its binding to specific receptors (e.g., D2 or novel targets) in the brain. nih.gov

Pharmacodynamic Biomarkers: These reflect the downstream biological effects of the drug. For an antipsychotic, this could include changes in neurotransmitter levels in cerebrospinal fluid (CSF) or alterations in brain activity measured by electroencephalography (EEG) or functional magnetic resonance imaging (fMRI) in animal models. nih.gov

Genetic and Molecular Biomarkers: Identifying genetic markers that predict response could pave the way for personalized medicine. nih.gov For instance, preclinical studies in specific genetic strains of animals could help identify polymorphisms that influence treatment outcomes. nih.gov

Integration of "Omics" Technologies in Preclinical Research

"Omics" technologies offer a powerful, systems-level approach to understanding the multifaceted effects of a drug. biobide.com By analyzing the entire complement of molecules in a biological sample (e.g., genes, proteins, metabolites), researchers can gain a comprehensive view of a drug's impact on biochemical pathways. biobide.comnih.gov

The integration of multi-omics data can revolutionize preclinical research on thioproperazine-related compounds: nih.gov

Transcriptomics (RNA-Seq): Can reveal how the compound alters gene expression in different brain regions, providing clues about its broader mechanism of action beyond simple receptor blockade.

Proteomics: Uses techniques like mass spectrometry to identify changes in protein expression and post-translational modifications, offering a direct look at the functional consequences of drug treatment. nih.gov

Metabolomics: Analyzes the small-molecule metabolites in a biological system, providing a real-time snapshot of cellular physiology and how it is perturbed by the drug. nih.gov

By integrating these datasets, researchers can build comprehensive network models of the drug's effects, identify novel biomarkers, and better understand the molecular basis of both its therapeutic actions and potential side effects. nih.govnih.gov

Artificial Intelligence and Machine Learning Applications in Drug Discovery for Related Compounds

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by rapidly analyzing vast and complex datasets. jsr.orgnih.gov These technologies have unprecedented potential to accelerate the discovery and optimization of compounds related to thioproperazine. nih.gov

Key applications include:

Target Identification: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel therapeutic targets for schizophrenia and other CNS disorders. nih.gov

Lead Optimization and De Novo Design: ML models, particularly deep learning and generative adversarial networks (GANs), can predict the physicochemical and ADME-T properties of virtual compounds. nih.govnih.gov They can also be used for de novo drug design, generating entirely new molecular structures that are optimized to bind to a specific target while possessing favorable drug-like properties. nih.gov

Predictive Modeling: AI can build predictive models from high-throughput screening data and "omics" datasets. nih.gov For example, a model could be trained to predict the binding affinity of new phenothiazine derivatives to a panel of receptors, dramatically speeding up the screening process. ideas2it.com

By integrating AI and ML, the traditionally slow and iterative process of drug discovery can become more efficient, cost-effective, and predictive, ultimately increasing the success rate of bringing novel CNS therapies to patients. nih.govmednexus.org

Q & A

Q. How can contradictory findings in this compound’s neuroprotective vs. neurotoxic effects be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。